molecular formula C9H10BrFO B6315843 3-Bromo-5-ethyl-2-fluorobenzyl alcohol CAS No. 1898027-36-5

3-Bromo-5-ethyl-2-fluorobenzyl alcohol

Cat. No. B6315843
CAS RN: 1898027-36-5
M. Wt: 233.08 g/mol
InChI Key: MJKJWCXNYLSCHX-UHFFFAOYSA-N
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Description

“3-Bromo-5-ethyl-2-fluorobenzyl alcohol” is a chemical compound with the CAS Number: 1898027-36-5 . It has a molecular weight of 233.08 . The IUPAC name for this compound is (3-bromo-5-ethyl-2-fluorophenyl)methanol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10BrFO/c1-2-6-3-7(5-12)9(11)8(10)4-6/h3-4,12H,2,5H2,1H3 . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Pharmaceutical Intermediates

3-Bromo-5-ethyl-2-fluorobenzyl alcohol: is primarily used as an intermediate in the synthesis of more complex pharmaceutical compounds . Its presence in a molecular structure can significantly influence the pharmacokinetic properties of the drug, such as its absorption, distribution, metabolism, and excretion (ADME). The bromine atom can be utilized for further functionalization through nucleophilic substitution reactions, while the fluorine atom can enhance the compound’s metabolic stability.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for constructing diverse molecular frameworks. It can undergo free radical bromination, nucleophilic substitution, and oxidation reactions at the benzylic position . These reactions are fundamental in creating complex molecules with potential applications in medicinal chemistry and material science.

Material Science

The incorporation of This compound into polymers and other materials could impart unique properties such as flame retardancy due to the presence of bromine . Additionally, the fluorine atom could contribute to the material’s resistance to degradation and chemical reactivity, making it suitable for specialized applications.

Environmental Science

While direct applications in environmental science are not well-documented, the compound’s reactivity could be harnessed in environmental remediation processes. For instance, its potential to participate in radical substitution reactions might be explored for the degradation of persistent organic pollutants in the environment .

Analytical Chemistry

In analytical chemistry, derivatives of This compound could be used as standards or reagents in chromatographic methods and spectroscopic analysis. Its unique spectral properties, owing to the bromine and fluorine atoms, can aid in the qualitative and quantitative analysis of complex mixtures .

Biochemistry

The compound’s role in biochemistry research could involve the study of its interactions with biological macromolecules. Understanding how it binds to proteins or nucleic acids can provide insights into the design of new drugs or the development of biochemical assays .

Agriculture (Potential Application)

Although specific applications in agriculture are not directly indicated, compounds like This compound could be modified to serve as precursors for agrochemicals. Their structural motifs might be useful in the synthesis of pesticides or herbicides .

Medicine (Potential Application)

In the field of medicine, this compound could be explored for its potential as a prodrug or in the design of drug delivery systems. The presence of functional groups amenable to further chemical modifications makes it a candidate for developing targeted therapies .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

(3-bromo-5-ethyl-2-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-2-6-3-7(5-12)9(11)8(10)4-6/h3-4,12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKJWCXNYLSCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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